molecular formula C12H11NO2 B11900855 Methyl 7-methylquinoline-8-carboxylate

Methyl 7-methylquinoline-8-carboxylate

Cat. No.: B11900855
M. Wt: 201.22 g/mol
InChI Key: BCWPQMAXHIMUNX-UHFFFAOYSA-N
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Description

Methyl 7-methylquinoline-8-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the 7th position and a carboxylate ester group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methylquinoline-8-carboxylate can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methylquinoline-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Methyl 7-methylquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-methylquinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-methylquinoline-7-carboxylate
  • 2-Methylquinoline
  • 4-Methylquinoline

Uniqueness

Methyl 7-methylquinoline-8-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its position-specific methyl and carboxylate groups influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 7-methylquinoline-8-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h3-7H,1-2H3

InChI Key

BCWPQMAXHIMUNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC

Origin of Product

United States

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